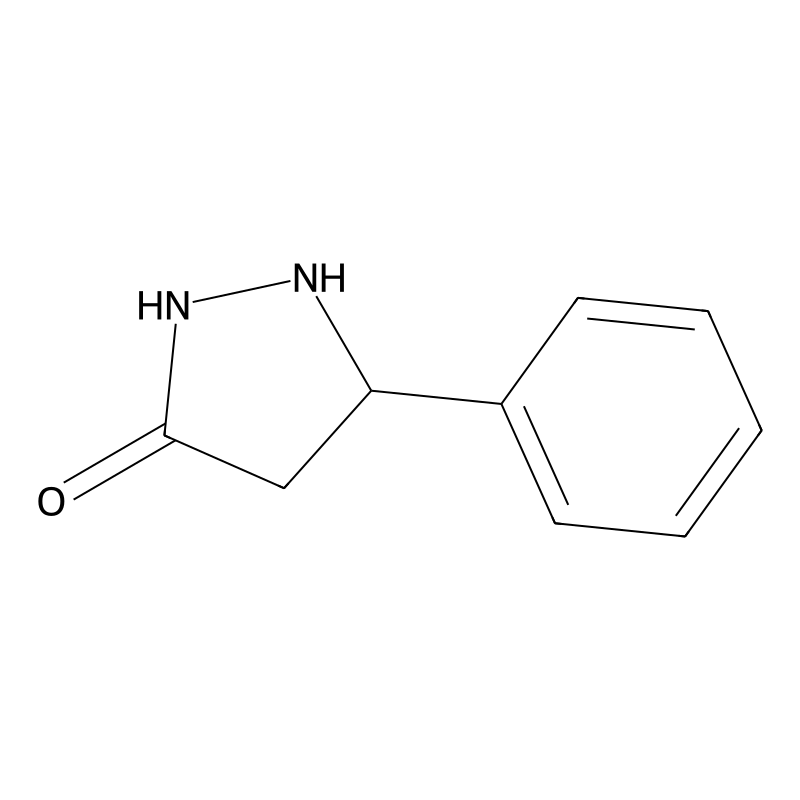

5-Phenylpyrazolidin-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Anti-inflammatory and Analgesic Properties:

5-Phenylpyrazolidin-3-one, also known as Phenidone, has been investigated for its potential anti-inflammatory and analgesic properties. Studies suggest it may inhibit the enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LO), which are involved in the production of inflammatory mediators like prostaglandins and leukotrienes. [Source: WikiGenes - ]

However, its toxicity has limited its development and use compared to other anti-inflammatory drugs. [Source: WikiGenes - ]

Other Investigated Applications:

-Phenylpyrazolidin-3-one has been explored in various other scientific research contexts, including:

- Hypertension: Studies have investigated its potential hypotensive effects, but further research is needed to determine its efficacy and safety for this purpose. [Source: WikiGenes - ]

- Cancer Research: Some studies have explored its potential anti-cancer properties, but these are mainly in the pre-clinical stage. [Source: National Cancer Institute - ] It's important to note that these are preliminary findings, and further research is necessary to understand its potential therapeutic effects.

- Other studies have investigated its effects on muscle cell fusion and endothelial cell function, but more research is needed to understand its potential applications in these areas. [Source: WikiGenes - ]

5-Phenylpyrazolidin-3-one is a heterocyclic organic compound with the molecular formula C9H10N2O. It is classified as a pyrazolidinone derivative, characterized by the presence of a phenyl group at the fifth position of the pyrazolidinone ring. This compound features a five-membered ring structure containing two nitrogen atoms and exhibits tautomeric forms, which can influence its chemical reactivity and biological activity .

- Oxidation: The compound can be oxidized to yield different pyrazolidinone derivatives. Common oxidizing agents used in these reactions include potassium permanganate and hydrogen peroxide.

- Reduction: Reduction reactions can produce substituted pyrazolidinones, employing reducing agents like sodium borohydride and lithium aluminum hydride.

- Substitution: The phenyl group can engage in electrophilic aromatic substitution reactions, where reagents such as bromine or nitric acid are typically utilized under acidic conditions.

These reactions allow for the generation of a variety of products, including substituted pyrazolidinones and azomethinimines, which are valuable in both academic research and industrial applications.

Research indicates that 5-Phenylpyrazolidin-3-one possesses significant biological activities. It has been investigated for its potential as an anti-inflammatory and antioxidant agent. The compound's mechanism of action involves interactions with specific molecular targets, including chelation with metal ions, which may enhance its efficacy as a therapeutic agent . Additionally, derivatives of this compound have shown promise in activating hypoxia-inducible factors, suggesting potential applications in cancer therapy and other hypoxic conditions .

5-Phenylpyrazolidin-3-one finds diverse applications across various fields:

- Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

- Medicine: Ongoing research explores its potential as an anti-inflammatory and antioxidant agent.

- Industry: The compound is utilized in producing dyes and other industrial chemicals due to its reactive properties .

Studies have demonstrated that 5-Phenylpyrazolidin-3-one selectively interacts with anions, such as chloride anions. This property is particularly useful in developing chemosensors for detecting specific ions. The interaction mechanisms often involve changes in electronic properties that can be analyzed using techniques like electron spectroscopy .

Several compounds share structural similarities with 5-Phenylpyrazolidin-3-one, each exhibiting unique characteristics:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Phenylbutazone | Pyrazolidinone | Known for anti-inflammatory properties |

| Phenidone | Pyrazolidinone | Exhibits anti-inflammatory and antioxidant activities |

| 4-Methyl-1-phenylpyrazolidin-3-one | Pyrazolidinone | Similar structural framework with different substituents |

| Azomethinimines | Derived from pyrazolidinones | Used as chemosensors; derived from reactions involving 5-Phenylpyrazolidin-3-one |

Uniqueness: What distinguishes 5-Phenylpyrazolidin-3-one from these compounds is its specific structural features and versatility in applications. Its ability to form stable complexes with metal ions enhances its potential use in medicinal chemistry and sensor technology .

5-Phenylpyrazolidin-3-one is a heterocyclic organic compound with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol [1] [2] [3]. The compound features a characteristic five-membered pyrazolidinone ring system containing two adjacent nitrogen atoms and a carbonyl group at the 3-position, with a phenyl substituent attached at the 5-position [1] [4]. The exact mass of the compound is 162.079 Da [5].

The molecular structure consists of twelve heavy atoms arranged in a bicyclic system comprising one aromatic benzene ring and one saturated pyrazolidinone ring [6]. The compound exhibits a canonical SMILES representation of O=C1CC(NN1)C1=CC=CC=C1 and has the InChI identifier InChI=1S/C9H10N2O/c12-9-6-8(10-11-9)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12) [1] [2]. The InChI Key is QSCDISPKCBTNDK-UHFFFAOYSA-N [1] [2].

Crystallographic studies of related 2-benzoyl-5-phenylpyrazolidin-3-one derivatives reveal that the five-membered pyrazolidinone ring contains three atoms with sp³ hybridization and two atoms with sp² hybridization, resulting in a flattened heterocyclic ring structure [7]. The phenyl group enhances the lipophilicity of the molecule, influencing its pharmacokinetic properties [4] [8].

Physical Characteristics and Appearance

Melting Point (101-102°C) and Thermal Stability

5-Phenylpyrazolidin-3-one exhibits a well-defined melting point range of 101-102°C [2] [9], characteristic of its crystalline nature. The compound demonstrates thermal stability under normal storage and handling conditions, remaining stable when stored at 4°C [2] [10]. Related pyrazolidinone compounds show stability under recommended conditions for transport and storage, with decomposition occurring only under extreme heat conditions [11].

The thermal properties indicate that the compound maintains its structural integrity at room temperature and moderately elevated temperatures. However, exposure to excessive heat should be avoided to prevent decomposition [11]. The melting point data confirms the crystalline nature and purity of the compound, with sharp melting transitions being indicative of high crystalline order [2].

Crystalline Morphology

5-Phenylpyrazolidin-3-one typically appears as white to off-white crystalline powder or crystal leaflets [4] [8] [12]. The compound exists in a crystalline solid state at room temperature, exhibiting distinctive flat surfaces characteristic of crystalline materials [13]. X-ray crystallographic studies of related phenylpyrazolidin-3-one derivatives demonstrate that these compounds form well-ordered crystal lattices with specific intermolecular hydrogen bonding patterns [14] [7].

Crystal structure analysis of similar compounds reveals that the pyrazolidine ring adopts an envelope conformation, with intermolecular N-H···O and C-H···O hydrogen bonds contributing to crystal packing stability [14]. The crystalline morphology is stabilized by π-π interactions between aromatic rings and various hydrogen bonding interactions that link molecules into three-dimensional networks [14].

Spectroscopic Properties

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 5-phenylpyrazolidin-3-one displays characteristic electronic transitions typical of aromatic heterocyclic compounds. The primary absorption occurs in the 220-230 nm region, corresponding to π → π* transitions of the aromatic system [15] [16] [17]. Additional absorption features appear in the 248-280 nm region, attributed to n → π* transitions involving the carbonyl group and nitrogen lone pairs [17].

Comparative studies of related 1-phenyl-substituted pyrazol-5-ones demonstrate that UV spectral characteristics are significantly influenced by substituent structure and solvent effects [15] [16]. The compound exhibits blue shifts upon increasing the percentage of polar protic solvents, indicating solvent-solute interactions through hydrogen bonding [16]. These spectral properties provide valuable information for structural characterization and purity assessment.

Infrared Spectroscopic Analysis

Infrared spectroscopy provides diagnostic information about the functional groups present in 5-phenylpyrazolidin-3-one. The most characteristic absorption is the carbonyl (C=O) stretching vibration appearing in the range of 1658-1673 cm⁻¹ , typical for amide-type carbonyls in heterocyclic systems. The N-H stretching vibrations occur in the 3200-3400 cm⁻¹ region [20], indicating the presence of secondary amine functionality.

Aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ region , confirming the presence of the phenyl substituent. The infrared spectrum also displays C-N stretching and ring breathing modes characteristic of the pyrazolidinone framework [20]. These spectroscopic signatures are essential for structural confirmation and monitoring of chemical transformations.

Nuclear Magnetic Resonance Characterization

¹H Nuclear Magnetic Resonance spectroscopy of 5-phenylpyrazolidin-3-one reveals characteristic signals for the phenyl protons appearing in the δ 7.2-7.5 ppm region [21]. The pyrazolidinone ring protons exhibit specific chemical shifts and coupling patterns that provide detailed structural information about the ring conformation and substitution patterns [21].

¹³C Nuclear Magnetic Resonance spectroscopy shows the carbonyl carbon resonance typically appearing around 170-180 ppm [22] [21], characteristic of amide carbonyls. The aromatic carbon signals of the phenyl ring appear in the expected aromatic region, while the aliphatic carbons of the pyrazolidinone ring display characteristic upfield shifts [22] [21]. Advanced NMR techniques including two-dimensional experiments provide comprehensive structural elucidation capabilities [22].

Mass Spectrometry Profile

Mass spectrometry analysis of 5-phenylpyrazolidin-3-one shows the molecular ion peak at m/z 162 [23], corresponding to the molecular weight of the compound. Electron ionization mass spectrometry reveals characteristic fragmentation patterns that provide structural information [23]. The fragmentation typically involves loss of functional groups and ring opening reactions, generating diagnostic fragment ions.

The mass spectral fragmentation patterns are influenced by the stability of the pyrazolidinone ring and the phenyl substituent. Common fragmentation pathways include loss of the carbonyl group and cleavage of the N-N bond, characteristic of pyrazolidinone derivatives [23]. These mass spectral data are valuable for compound identification and purity assessment in analytical applications.

Solubility Parameters and Behavior

5-Phenylpyrazolidin-3-one exhibits limited solubility in water due to its heterocyclic structure and the presence of the lipophilic phenyl group [8] [12]. The compound is generally soluble in organic solvents, particularly polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [4] [8]. Moderate solubility is observed in polar protic solvents like ethanol and methanol [24].

The solubility behavior is influenced by the compound's ability to form hydrogen bonds through its N-H and C=O functional groups [24]. The LogP value ranges from 0.62 to 1.41 [6] [5], indicating moderate lipophilicity that affects membrane permeability and biological distribution. The polar surface area of 41.13 Ų [5] suggests moderate permeability across biological membranes.

Temperature effects on solubility follow typical patterns, with enhanced dissolution at elevated temperatures due to increased molecular motion [24]. The pH of aqueous solutions can also influence solubility through potential ionization of the nitrogen atoms under acidic or basic conditions [24].

Molecular Electronic Structure

The molecular electronic structure of 5-phenylpyrazolidin-3-one is characterized by a topological polar surface area of 41.13 Ų [5] and contains two hydrogen bond acceptors and two hydrogen bond donors [6]. The compound exhibits one rotatable bond, providing limited conformational flexibility [6]. The carbon bond saturation (Fsp3) value of 0.222 [6] indicates a predominantly aromatic character with limited saturated carbon content.

Density functional theory calculations on related pyrazolidinone derivatives reveal important electronic properties including frontier molecular orbital energies and dipole moments [20]. The HOMO and LUMO orbital energies provide insights into the compound's reactivity and electronic transitions [20]. The refractive index of 1.55 [5] reflects the compound's optical properties and electron density distribution.